R-Ozanimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-Ozanimod involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired pharmacological properties .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
R-Ozanimod undergoes various chemical reactions, including:
Oxidation: Involves the conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include active metabolites like CC112273 and CC1084037, which contribute to the pharmacological effects of this compound .
Scientific Research Applications
R-Ozanimod has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sphingosine 1-phosphate receptor modulation.
Biology: Investigated for its effects on lymphocyte migration and immune response.
Industry: Utilized in the development of new therapeutic agents targeting sphingosine 1-phosphate receptors.
Mechanism of Action
R-Ozanimod exerts its effects by selectively binding to sphingosine 1-phosphate receptor subtypes 1 and 5. This binding prevents lymphocytes from migrating to sites of inflammation, thereby reducing inflammatory responses. The compound’s mechanism involves modulation of immune cell trafficking and reduction of lymphocyte counts in peripheral blood .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator with broader receptor activity.
Siponimod: Selectively targets sphingosine 1-phosphate receptor subtypes 1 and 5, similar to R-Ozanimod.
Ponesimod: A selective sphingosine 1-phosphate receptor modulator with a different safety profile
Uniqueness
This compound is unique due to its high selectivity for sphingosine 1-phosphate receptor subtypes 1 and 5, which minimizes off-target effects and enhances its safety profile compared to other similar compounds .
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m1/s1 |
InChI Key |
XRVDGNKRPOAQTN-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.